Exclusive Reactivity in Palladium-Catalyzed Acylation: Trifluoroacetate vs. Acetate and Trichloroacetate
In a palladium-catalyzed acylation with acylsilanes, the leaving group of the allylic ester was found to be the critical determinant of reaction success. Allyl trifluoroacetate was the only ester among those tested to afford any acylation product, while the corresponding acetates and trichloroacetates resulted in complete synthetic failure, yielding no product at all [1].
| Evidence Dimension | Reaction Success (Acylation Product Formation) |
|---|---|
| Target Compound Data | Acylation product formed (yield not explicitly quantified, but described as 'best result') |
| Comparator Or Baseline | Allyl acetate and allyl trichloroacetate |
| Quantified Difference | Allyl acetate and allyl trichloroacetate did not afford any acylation products at all (0% yield). |
| Conditions | Palladium-catalyzed acylation of allylic esters with acylsilanes. |
Why This Matters
This demonstrates a binary, all-or-nothing outcome where substituting the target compound with a cheaper analog (acetate or trichloroacetate) leads to complete reaction failure, making it the non-negotiable reagent for this transformation.
- [1] K. Itami, et al. J. Am. Chem. Soc. 2001, 123, 43, 10489-10493. Palladium Complex Catalyzed Acylation of Allylic Esters with Acylsilanes. View Source
